Dihydrotetrabenazine

VMAT2 Stereochemistry Binding Affinity

Dihydrotetrabenazine (DTBZ, CAS 862377-31-9) is the active metabolite of tetrabenazine. This listing provides the (2R,3S,11bR) isomer, essential for VMAT2 PET ligand synthesis compared to racemic or inactive isomers. Use for preclinical pharmacology, LC-MS reference standards, or GMP intermediate manufacturing. Different stereoisomers have Ki differences up to 2,200-fold, making this pure isomer non-negotiable for reproducible results. Verified by COA with >95% HPLC purity.

Molecular Formula C₁₉H₂₉NO₃
Molecular Weight 319.44
CAS No. 862377-31-9
Cat. No. B1145004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrotetrabenazine
CAS862377-31-9
Synonyms(2R,3S,11bR)-1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-ol
Molecular FormulaC₁₉H₂₉NO₃
Molecular Weight319.44
Structural Identifiers
SMILESCC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC
InChIInChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydrotetrabenazine (CAS 862377-31-9): The Active Metabolite Defining VMAT2 Inhibition Potency and Selectivity


Dihydrotetrabenazine (DTBZ, CAS 862377-31-9) is the pharmacologically active metabolite of the VMAT2 inhibitor tetrabenazine, generated via hepatic carbonyl reductase-mediated reduction [1]. The compound exists as eight stereoisomers with profoundly divergent VMAT2 binding affinities spanning three orders of magnitude, wherein only the 2R,3R,11bR absolute configuration (designated (+)-α-DTBZ or NBI-98782) exhibits low-nanomolar potency (Ki ~1–4 nM) [2][3]. This stereochemical stringency directly dictates the compound's utility as both a therapeutic active pharmaceutical ingredient (API) intermediate and a positron emission tomography (PET) radioligand scaffold for VMAT2 imaging [4].

Why Dihydrotetrabenazine Procurement Cannot Be Reduced to Generic VMAT2 Inhibitor Selection


Procurement decisions that treat dihydrotetrabenazine as interchangeable with tetrabenazine or other VMAT2 inhibitors ignore critical stereochemical and pharmacokinetic divergences that directly impact experimental reproducibility and therapeutic efficacy. Tetrabenazine is a prodrug requiring metabolic activation to a complex mixture of four DHTBZ isomers with markedly different VMAT2 affinities and off-target profiles; notably, the clinically abundant [-]-α-HTBZ isomer exhibits approximately 1000-fold lower VMAT2 potency (Ki ~2.2 μM) relative to the active (+)-α isomer (Ki ~1 nM) while retaining affinity for non-VMAT2 CNS targets [1]. In contrast, valbenazine delivers exclusively the (+)-α-DHTBZ isomer via a distinct metabolic pathway, yielding a pharmacologically cleaner profile with a half-life of approximately 22.2 hours for (+)-α-HTBZ versus 7.7 hours for (+)-β-deuHTBZ observed with deutetrabenazine [2][3]. For PET radioligand applications, the specific striatum-to-cerebellum binding ratio varies dramatically between DTBZ derivatives: the fluoropropyl analog [18F]FP-(+)-DTBZ achieves a distribution volume ratio (DVR) of 6.2, whereas the fluoroethyl analog [18F]FE-(±)-DTBZ yields only DVR=2.37—a 2.6-fold difference in specific binding signal [4]. These quantitative disparities preclude generic substitution across research and clinical manufacturing contexts.

Quantitative Differentiation Evidence: Dihydrotetrabenazine Versus Comparator Compounds


VMAT2 Binding Affinity: 8000-Fold Enantiomeric Potency Difference Establishes Stereochemical Purity Requirements

Among all eight diastereomers of dihydrotetrabenazine, the (2R,3R,11bR)-DTBZ stereoisomer exhibits the highest VMAT2 binding affinity with a Ki of 3.96 nM, whereas the opposite enantiomer (2S,3S,11bS)-DTBZ shows negligible affinity. This stereochemical dependence mirrors the parent compound tetrabenazine, where the (+)-enantiomer (Ki=4.47 nM) is 8,000-fold more potent than the (-)-enantiomer (Ki=36,400 nM) [1]. For the α-DHTBZ isomer specifically, the dextrorotatory (+) isomer demonstrates Ki ~0.97-1 nM versus the levorotatory (-) isomer Ki ~2.2 μM—a 2,200-fold potency differential . This stereochemical stringency demands rigorous enantiomeric purity specifications for both research and pharmaceutical manufacturing applications.

VMAT2 Stereochemistry Binding Affinity Drug Discovery

In Vivo Target Occupancy: ED50 Values Correlate with In Vitro Affinity (R²=0.99) Validating Predictive Selection Criteria

PET imaging in non-human primate brain established a robust quantitative correlation between in vitro VMAT2 binding affinity and in vivo target site occupancy for four DHTBZ diastereomers bearing the 11bR absolute configuration. In vivo ED50 values ranged from 0.023 mg/kg to >3.15 mg/kg, correlating with in vitro Ki values spanning 4 to 600 nM (R²=0.95). The correlation improved to R²=0.99 when analysis was restricted to the three isomers with in vitro affinities below 100 nM [1]. The most potent isomer achieved an ED50 of 0.023 mg/kg, establishing a direct translatability metric that cannot be assumed for analogs lacking similar stereochemical and physicochemical congruence.

PET Imaging Target Occupancy VMAT2 Translational Pharmacology

PET Radiotracer Performance: [18F]FP-(+)-DTBZ Achieves 2.6-Fold Higher Specific Binding Than Fluoroethyl Analog

Comparative microPET evaluation in the same monkey brain revealed substantial performance differences between fluorinated DTBZ derivatives. The fluoropropyl analog [18F]FP-(+)-DTBZ achieved a striatal distribution volume ratio (DVR) of 6.2—the highest reported for any VMAT2 ligand across all species tested—compared to only DVR=2.37 for the fluoroethyl analog [18F]FE-(±)-DTBZ, representing a 2.6-fold improvement in specific-to-nonspecific binding [1]. Maximum striatum-to-cerebellum ratios (STR/CBL) for (+)-[11C]DTBZ (5.24) and [18F]FP-(±)-DTBZ (5.15) were comparable, both significantly exceeding [18F]FE-(±)-DTBZ (2.55) [2]. The 10-substituted analog 10-(+)-11C-DTBZ achieved a STR/CBL ratio of 3.74 ± 0.21 versus 2.50 ± 0.33 for the 9-substituted analog at 40 minutes post-injection in rat brain [3].

PET Imaging Radioligand VMAT2 Neurodegeneration

Metabolic Isomer Profile Divergence: Tetrabenazine Generates Four DHTBZ Isomers Whereas Valbenazine Delivers Exclusively (+)-α-DHTBZ

LC-MS/MS analysis of serum from Huntington's disease patients receiving tetrabenazine revealed that the four DHTBZ metabolites are present in markedly unequal abundance: [-]-α-HTBZ and [+]-β-HTBZ are the predominant circulating isomers, while [+]-α-HTBZ and [-]-β-HTBZ constitute minor metabolites [1]. Notably, the abundant [-]-α-HTBZ isomer exhibits approximately 1000-fold lower VMAT2 inhibitory potency (Ki ~2.2 μM) relative to [+]-α-HTBZ (Ki ~1 nM) but retains significant affinity for non-VMAT2 CNS targets, potentially contributing to tetrabenazine's off-target effects . In contrast, patients receiving valbenazine exhibit only [+]-α-HTBZ in circulation, eliminating the confounding contribution of low-potency, off-target-active isomers [2]. Pharmacokinetic analysis further reveals that [+]-α-HTBZ after valbenazine administration achieves a mean half-life of 22.2 hours, approximately 3-fold longer than the 7.7-hour half-life of [+]-β-deuHTBZ observed with deutetrabenazine [3].

Drug Metabolism Pharmacokinetics VMAT2 Tardive Dyskinesia

VMAT2 Versus VMAT1 Selectivity: NBI-98782 Exhibits Complete VMAT2 Selectivity with No Detectable VMAT1 Activity

Radioligand binding and direct kinetic studies in cells expressing either human VMAT2 or VMAT1 demonstrate that NBI-98782 (R,R,R-dihydrotetrabenazine) potently inhibits [3H]DTBZ binding in rat striatum (Ki=1.0-2.8 nM), rat forebrain (Ki=4.2 nM), and human platelet homogenates (Ki=2.6-3.3 nM), while exhibiting no measurable effect on vesicular monoaminergic uptake in VMAT1-expressing cells [1]. In contrast, the parent prodrug valbenazine and its secondary metabolite NBI-136110 are markedly less potent VMAT2 inhibitors (Ki=197 nM and 220 nM, respectively), representing an approximately 100-fold reduction in potency relative to NBI-98782 [2]. This selectivity profile establishes that VMAT1, predominantly expressed in neuroendocrine tissues, is not engaged by the active DHTBZ species.

VMAT2 Selectivity Off-Target Pharmacology

Blood-Brain Barrier Penetration: Dihydrotetrabenazine Demonstrates Rapid Brain Equilibration Despite Greater Polarity

Direct comparative pharmacokinetic analysis in rats administered equimolar intraperitoneal doses (3 mg/kg) of tetrabenazine and dihydrotetrabenazine revealed that DHTBZ readily crosses the blood-brain barrier despite its greater molecular polarity relative to the parent drug [1]. Time courses of brain and serum concentrations were parallel for both compounds, indicating that brain tissue behaves as part of the central pharmacokinetic compartment. Maximum brain concentrations and maximal monoamine depletions occurred simultaneously at 0.5 hours post-administration for both agents, with DHTBZ producing monoamine depletions that were at least equal to or greater than those observed following tetrabenazine administration [2]. This rapid CNS equilibration is a prerequisite for both therapeutic VMAT2 inhibition and PET radiotracer utility, and distinguishes DHTBZ from VMAT2 inhibitors with slower or restricted brain access.

Pharmacokinetics Blood-Brain Barrier CNS Neuropharmacology

Validated Application Scenarios for Dihydrotetrabenazine Procurement Based on Quantitative Differentiation Evidence


PET Radiotracer Manufacturing: Selection of (+)-α-DTBZ or FP-(+)-DTBZ Scaffolds for High-Sensitivity VMAT2 Imaging

Procurement of high-purity (+)-α-dihydrotetrabenazine or its 9-O-desmethyl precursor is indicated for PET centers synthesizing VMAT2 radioligands. The quantitative evidence establishes that the fluoropropyl analog [18F]FP-(+)-DTBZ achieves a striatal distribution volume ratio (DVR) of 6.2—the highest reported for any VMAT2 ligand—providing 2.6-fold greater specific binding signal than the fluoroethyl analog (DVR=2.37) [1]. This signal-to-noise advantage directly translates to reduced scan duration, lower patient radiation exposure, or improved quantification of VMAT2 density in Parkinson's disease, Huntington's disease, and pancreatic beta-cell mass imaging applications. The 10-substituted analog 10-(+)-11C-DTBZ offers a 1.5-fold improvement in striatum-to-cerebellum ratio (3.74 vs 2.50) over the 9-substituted analog, presenting an alternative scaffold with enhanced brain uptake kinetics [2].

Pharmaceutical API Manufacturing: Stereochemically Pure (+)-α-DHTBZ (NBI-98782) as the Active Pharmaceutical Ingredient Intermediate

For GMP manufacturing of valbenazine or related VMAT2 inhibitor drug products, procurement of stereochemically defined (+)-α-DHTBZ (CAS 862377-31-9, 2R,3R,11bR absolute configuration) is non-negotiable. Evidence demonstrates that the (-)-enantiomer exhibits approximately 2,200-fold lower VMAT2 affinity (Ki ~2.2 μM vs ~1 nM), and even minor enantiomeric contamination would confound both potency and selectivity [1]. The quantitative in vitro-to-in vivo occupancy correlation (R²=0.99) further validates that the 2R,3R,11bR configuration is essential for achieving the sub-0.1 mg/kg ED50 values required for therapeutic target engagement [2]. Synthetic methods achieving >99% enantiomeric excess with demonstrated specific rotation ([α]D21 = +58.93° in methanol) are the procurement standard for this application [3].

In Vitro Pharmacology: Use of NBI-98782 as a Selective VMAT2 Pharmacological Probe

For academic and industrial laboratories conducting in vitro VMAT2 pharmacology studies, procurement of NBI-98782 (R,R,R-dihydrotetrabenazine) is indicated when experimental design requires selective VMAT2 inhibition without VMAT1 cross-reactivity. Direct comparative data establish that NBI-98782 potently inhibits VMAT2 (Ki=1.0-3.3 nM across rat striatum, forebrain, and human platelet preparations) while exhibiting no measurable effect on VMAT1-mediated monoamine uptake [1]. In contrast, the parent compound valbenazine (Ki=197 nM) and its secondary metabolite NBI-136110 (Ki=220 nM) are approximately 100-fold less potent, and tetrabenazine generates a complex mixture of four DHTBZ isomers with varying VMAT2 affinities and off-target profiles [2][3]. NBI-98782 thus provides the cleanest pharmacological signal for VMAT2 mechanism-of-action studies.

Pharmacokinetic Reference Standard: (+)-α-DHTBZ for Bioanalytical Method Development and Validation

For clinical pharmacology laboratories developing LC-MS/MS methods to quantify DHTBZ isomers in patient samples, procurement of analytically certified (+)-α-DHTBZ is required as the primary reference standard. Published methodology demonstrates that baseline separation and quantification of the four individual DHTBZ isomers—[+]-α-HTBZ, [-]-α-HTBZ, [+]-β-HTBZ, and [-]-β-HTBZ—is achievable and clinically necessary, as total isomer quantification masks the substantial differences in VMAT2 potency and off-target liability among the individual species [1]. The validated method uses (+)-α-DHTBZ as the calibration standard, with demonstrated specificity against the other three isomers. Procurement of isomerically pure reference material with certificate of analysis documenting <1% contamination by other DHTBZ stereoisomers is essential for accurate therapeutic drug monitoring and pharmacokinetic studies of tetrabenazine, deutetrabenazine, and valbenazine.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dihydrotetrabenazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.